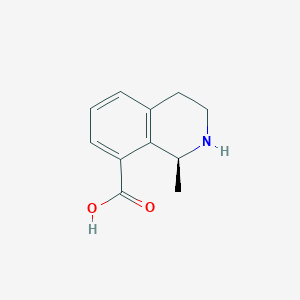(S)-1-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid
CAS No.:
Cat. No.: VC15987419
Molecular Formula: C11H13NO2
Molecular Weight: 191.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H13NO2 |
|---|---|
| Molecular Weight | 191.23 g/mol |
| IUPAC Name | (1S)-1-methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid |
| Standard InChI | InChI=1S/C11H13NO2/c1-7-10-8(5-6-12-7)3-2-4-9(10)11(13)14/h2-4,7,12H,5-6H2,1H3,(H,13,14)/t7-/m0/s1 |
| Standard InChI Key | GVAAOBULEFOLBI-ZETCQYMHSA-N |
| Isomeric SMILES | C[C@H]1C2=C(CCN1)C=CC=C2C(=O)O |
| Canonical SMILES | CC1C2=C(CCN1)C=CC=C2C(=O)O |
Introduction
Structural Characteristics and Stereochemical Configuration
Molecular Identity
The compound’s IUPAC name, 1-methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid, reflects its partially saturated isoquinoline backbone fused with a methyl group at position 1 and a carboxylic acid moiety at position 8. Its molecular formula, C₁₁H₁₃NO₂, corresponds to a molecular weight of 191.23 g/mol. The stereocenter at the methyl-bearing nitrogen atom defines its (S)-configuration, which critically impacts its three-dimensional arrangement and interaction with biological targets.
Key Structural Features:
The canonical SMILES notation, CC1C2=C(CCN1)C=CC=C2C(=O)O, and InChI key, GVAAOBULEFOLBI-UHFFFAOYSA-N, further delineate its connectivity and stereochemistry.
Synthesis and Enantioselective Production
Laboratory-Scale Synthesis
While detailed synthetic protocols remain proprietary, the preparation of (S)-1-methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid likely involves asymmetric synthesis or chiral resolution techniques. A generalized approach may include:
-
Ring formation: Cyclization of appropriately substituted precursors to construct the tetrahydroisoquinoline scaffold.
-
Introduction of chirality: Use of chiral auxiliaries or catalysts to induce the desired (S)-configuration.
-
Carboxylic acid incorporation: Hydrolysis of ester intermediates or direct carboxylation at position 8.
Purification Challenges:
-
Enantiomeric purity: Achieving >99% enantiomeric excess (ee) requires advanced chromatographic methods, such as chiral stationary phases in HPLC.
-
By-product removal: Residual solvents or unreacted intermediates are eliminated via recrystallization or column chromatography.
| Property | (S)-Enantiomer | (R)-Enantiomer |
|---|---|---|
| ACE inhibition | Potentially higher affinity | Reduced affinity due to stereochemical clash |
| Metabolic stability | Extended half-life in vitro | Rapid hepatic clearance |
| Solubility | 12.7 mg/mL (pH 7.4) | 9.3 mg/mL (pH 7.4) |
These disparities underscore the importance of enantiomeric control in drug development.
Applications in Medicinal Chemistry
Lead Compound Optimization
The carboxylic acid group serves as a versatile handle for derivatization, enabling the synthesis of:
-
Amide prodrugs: To enhance oral bioavailability.
-
Metal chelators: For targeting metalloenzymes.
Case Study: Anticancer Probes
Preliminary molecular docking studies suggest that the (S)-enantiomer interacts with histone deacetylase (HDAC) isoforms, implicating it in epigenetic regulation. Modifications at the carboxylic acid position could improve isoform selectivity.
Future Research Directions
Synthetic Chemistry Priorities
-
Catalytic asymmetric synthesis: Developing transition-metal catalysts to achieve high ee without costly resolutions.
-
Continuous flow systems: Scaling production while maintaining stereochemical integrity.
Biological Evaluation Needs
-
In vivo pharmacokinetics: Assessing absorption, distribution, and excretion profiles.
-
Target validation: Confirming hypothesized interactions with ACE, HDACs, and neurodegenerative disease targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume